molecular formula C21H27N3O5 B8091604 (S)-methyl 3-(4-(2-acetyl-1-methyl-1H-imidazol-4-yl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate

(S)-methyl 3-(4-(2-acetyl-1-methyl-1H-imidazol-4-yl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate

Cat. No.: B8091604
M. Wt: 401.5 g/mol
InChI Key: OKNIDEJOZOVOIC-INIZCTEOSA-N
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Description

(S)-methyl 3-(4-(2-acetyl-1-methyl-1H-imidazol-4-yl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate is a useful research compound. Its molecular formula is C21H27N3O5 and its molecular weight is 401.5 g/mol. The purity is usually 95%.
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Biological Activity

(S)-methyl 3-(4-(2-acetyl-1-methyl-1H-imidazol-4-yl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate is a compound of interest due to its potential biological activities, particularly in cancer treatment and kinase inhibition. This article explores its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazole ring, which is known for its biological significance. The presence of the tert-butoxycarbonyl (Boc) group also suggests potential for further chemical modifications, enhancing its utility in medicinal chemistry.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

  • Antiproliferative Activity :
    • Studies have shown that derivatives containing imidazole rings demonstrate significant antiproliferative effects against various cancer cell lines. For example, compounds with similar structures have been evaluated for their cytotoxicity against ovarian cancer cell lines (SKOV3), showing IC50 values in the sub-micromolar range for certain derivatives .
  • Kinase Inhibition :
    • The compound's structural features suggest potential as a kinase inhibitor. In vitro assays have demonstrated that related compounds can inhibit several serine/threonine kinases, including cyclin-dependent kinases (CDKs) and glycogen synthase kinases (GSKs). The effectiveness of these inhibitors often correlates with the presence of specific heterocyclic moieties .

Antiproliferative Effects

A recent study evaluated the antiproliferative activity of a series of compounds against the SKOV3 ovarian cancer cell line. The results are summarized in Table 1:

CompoundIC50 (µM)Activity Level
12aNabIneffective
12bNabIneffective
12c2.87 ± 1.9Moderate
12j<1High
12n<1High

The presence of an imidazole moiety was particularly significant, with compounds like 12j and 12n showing potent activity .

Kinase Inhibition Profile

In another study focusing on kinase inhibition, the following results were obtained for selected compounds at concentrations of 10 µM and 1 µM:

CompoundHs-CDK2/CyclinA (%)Hs-GSK3β (%)
Flavopiridol11 (10 µM), 26 (1 µM)10 (10 µM), 46 (1 µM)
Compound 12j22 (10 µM), 46 (1 µM)35 (10 µM), 81 (1 µM)
Compound 12n14 (10 µM), 33 (1 µM)54 (10 µM), ≥100 (1 µM)

These results indicate that compounds similar to this compound can effectively inhibit key kinases involved in cancer progression .

Properties

IUPAC Name

methyl (2S)-3-[4-(2-acetyl-1-methylimidazol-4-yl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5/c1-13(25)18-22-17(12-24(18)5)15-9-7-14(8-10-15)11-16(19(26)28-6)23-20(27)29-21(2,3)4/h7-10,12,16H,11H2,1-6H3,(H,23,27)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNIDEJOZOVOIC-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC(=CN1C)C2=CC=C(C=C2)CC(C(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=NC(=CN1C)C2=CC=C(C=C2)C[C@@H](C(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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